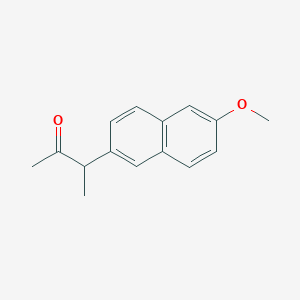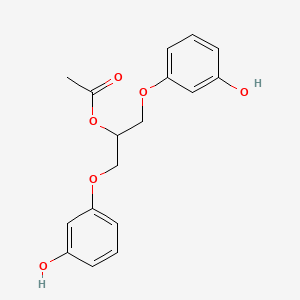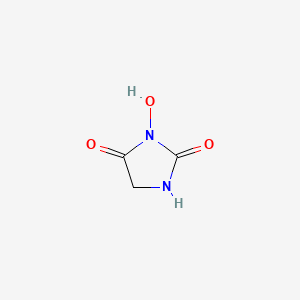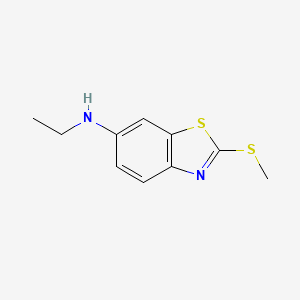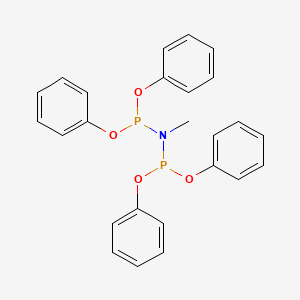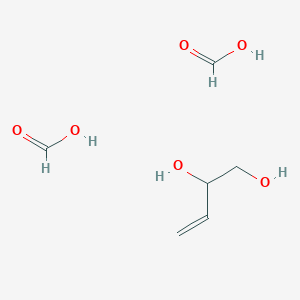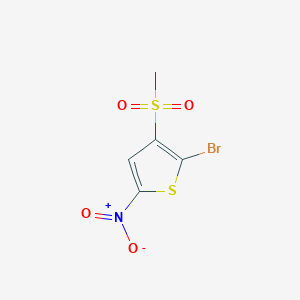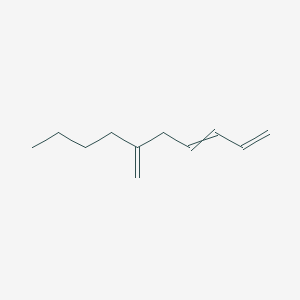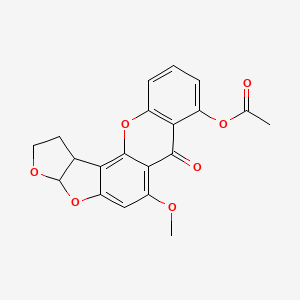
O-Acetyldihydrosterigmatocystin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Acetyldihydrosterigmatocystin is a mycotoxin produced by certain species of fungi, particularly those in the Aspergillus genus. This compound is a derivative of sterigmatocystin, which is known for its toxic and carcinogenic properties. This compound has been studied for its potential effects on human health and its role in fungal metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Acetyldihydrosterigmatocystin typically involves the acetylation of dihydrosterigmatocystin. This process can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions often include heating the mixture to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound is not common due to its toxic nature. in a research setting, it can be produced through controlled fermentation of Aspergillus species that naturally produce the compound. The fermentation process is optimized to maximize the yield of this compound while minimizing the production of other mycotoxins.
Análisis De Reacciones Químicas
Types of Reactions
O-Acetyldihydrosterigmatocystin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound to less oxidized forms.
Substitution: Substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acetyl groups can be substituted using nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce more polar compounds, while reduction can yield less polar derivatives.
Aplicaciones Científicas De Investigación
O-Acetyldihydrosterigmatocystin has several applications in scientific research:
Chemistry: It is used as a model compound to study the chemical behavior of mycotoxins.
Biology: Researchers investigate its effects on cellular processes and its role in fungal metabolism.
Medicine: Studies focus on its toxicological effects and potential as a carcinogen.
Industry: It is used in the development of detection methods for mycotoxins in food and feed products.
Mecanismo De Acción
The mechanism of action of O-Acetyldihydrosterigmatocystin involves its interaction with cellular DNA, leading to mutations and potential carcinogenesis. It can penetrate cell membranes and bind to DNA, causing structural changes that disrupt normal cellular functions. This interaction can lead to the activation of oncogenes and the inactivation of tumor suppressor genes, contributing to cancer development.
Comparación Con Compuestos Similares
Similar Compounds
Sterigmatocystin: The parent compound of O-Acetyldihydrosterigmatocystin, known for its carcinogenic properties.
Aflatoxin B1: Another potent mycotoxin produced by Aspergillus species.
O-Acetylsterigmatocystin: A closely related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific acetylation, which affects its chemical behavior and biological activity. Compared to sterigmatocystin, the acetyl group in this compound can influence its solubility and reactivity, making it a distinct compound for research purposes.
Propiedades
Número CAS |
58086-33-2 |
|---|---|
Fórmula molecular |
C20H16O7 |
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
(11-methoxy-13-oxo-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,9,11,14(19),15,17-hexaen-15-yl) acetate |
InChI |
InChI=1S/C20H16O7/c1-9(21)25-11-4-3-5-12-16(11)18(22)17-13(23-2)8-14-15(19(17)26-12)10-6-7-24-20(10)27-14/h3-5,8,10,20H,6-7H2,1-2H3 |
Clave InChI |
PJJWGYZJXVDGSN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5CCOC5O4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester](/img/structure/B14626059.png)
